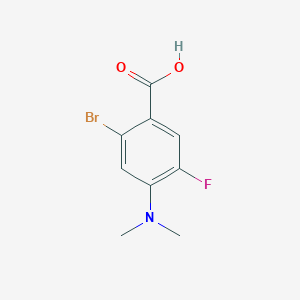
2-Bromo-4-(dimethylamino)-5-fluorobenzoic acid
説明
2-Bromo-4-(dimethylamino)-5-fluorobenzoic acid is an organic compound that features a bromine, a dimethylamino group, and a fluorine atom attached to a benzoic acid core
特性
分子式 |
C9H9BrFNO2 |
|---|---|
分子量 |
262.08 g/mol |
IUPAC名 |
2-bromo-4-(dimethylamino)-5-fluorobenzoic acid |
InChI |
InChI=1S/C9H9BrFNO2/c1-12(2)8-4-6(10)5(9(13)14)3-7(8)11/h3-4H,1-2H3,(H,13,14) |
InChIキー |
NBTJKOTZIWXIMJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=C(C(=C1)Br)C(=O)O)F |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(dimethylamino)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method involves the bromination of 4-(dimethylamino)-5-fluorobenzoic acid using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high-quality products .
化学反応の分析
Types of Reactions
2-Bromo-4-(dimethylamino)-5-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve a solvent like ethanol or water and a base such as sodium hydroxide.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used under specific conditions to achieve the desired oxidation or reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium carbonate and a solvent such as toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
科学的研究の応用
2-Bromo-4-(dimethylamino)-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2-Bromo-4-(dimethylamino)-5-fluorobenzoic acid exerts its effects depends on its specific application. In chemical reactions, the functional groups on the molecule interact with reagents to form new bonds or alter existing ones. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects .
類似化合物との比較
Similar Compounds
2-Bromo-4-fluorobenzoic acid: Lacks the dimethylamino group, which may affect its reactivity and applications.
4-(Dimethylamino)-5-fluorobenzoic acid:
2-Bromo-4-(dimethylamino)benzoic acid: Lacks the fluorine atom, which can alter its properties and applications.
Uniqueness
2-Bromo-4-(dimethylamino)-5-fluorobenzoic acid is unique due to the presence of all three functional groups (bromine, dimethylamino, and fluorine) on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


